Fmoc-3-(9-anthryl)-L-alanine

描述

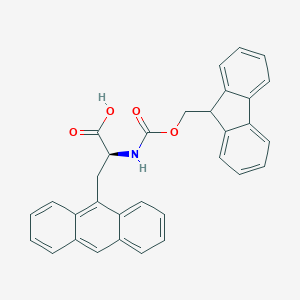

Fmoc-3-(9-anthryl)-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with an anthryl group. This compound is primarily used in peptide synthesis due to its unique structural properties, which facilitate the incorporation of anthracene moieties into peptides.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(9-anthryl)-L-alanine typically involves the following steps:

Protection of the amino group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the anthryl group: The anthryl group is introduced via a coupling reaction. This can be done by reacting the Fmoc-protected alanine with an anthracene derivative under appropriate conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the anthryl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can also be reduced, although this is less common. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The anthryl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

Oxidation: :

生物活性

Fmoc-3-(9-anthryl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an anthryl group attached to the beta carbon of the alanine backbone. This compound has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including biochemistry, medicinal chemistry, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The Fmoc group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis. The anthryl moiety imparts notable fluorescence properties, making it valuable for tracking and visualizing biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| Chirality | L |

| Protecting Group | Fmoc |

The mechanism of action for this compound primarily revolves around its role in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions while allowing for the introduction of the anthryl group. This anthryl moiety can participate in π-π interactions, influencing the conformation and stability of peptides.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Fluorescent Labeling : The anthryl group enables the compound to act as a fluorescent probe, allowing researchers to visualize proteins and peptides in cellular environments. This is particularly useful in studies involving protein-protein interactions and dynamic cellular processes .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis, this compound facilitates the creation of complex peptides that can be used in therapeutic applications .

- Drug Discovery : The ability to incorporate this amino acid into potential drug candidates allows for tracking their interactions with target proteins, aiding in understanding their efficacy and potential side effects .

Case Study 1: Protein-Protein Interactions

In a study examining protein-protein interactions, researchers incorporated this compound into one protein while leaving another unlabeled. By monitoring changes in fluorescence intensity, they could observe the formation and dissociation of protein complexes in real-time. This method provided insights into molecular dynamics that are critical for understanding cellular signaling pathways.

Case Study 2: Peptide-Based Drug Development

Another investigation focused on synthesizing peptide-based drugs using this compound as a key component. The study demonstrated that incorporating this amino acid enhanced the stability and binding affinity of the peptides to their targets, highlighting its potential role in developing more effective therapeutic agents.

Research Findings

Recent studies have shown that:

- This compound can be used as both a substrate and an inhibitor for various enzymes, allowing researchers to investigate enzyme selectivity and activity.

- The unique fluorescence properties of the anthryl group enable advanced imaging techniques such as fluorescence microscopy, providing critical information about biomolecular interactions within living cells .

科学研究应用

Scientific Research Applications

The anthracene moiety in Fmoc-3-(9-anthryl)-L-alanine makes it an excellent candidate for developing fluorescent probes. These probes are essential for biological imaging, allowing researchers to track cellular processes and protein interactions in real-time.

Case Study: Fluorescent Imaging

In a study conducted by Zhang et al., this compound was incorporated into peptides used for imaging cellular uptake mechanisms. The fluorescence emitted by the anthracene group enabled visualization of peptide localization within live cells, demonstrating its utility in biochemical research.

Drug Development

In medicinal chemistry, this compound is explored for designing novel peptide-based drugs. Its structural characteristics can enhance the bioactivity and stability of therapeutic peptides, making it an attractive building block for drug candidates targeting various diseases.

Table 2: Potential Drug Candidates Using this compound

| Drug Candidate | Target Disease | Mechanism of Action |

|---|---|---|

| Peptide A | Cancer | Inhibits tumor growth via apoptosis |

| Peptide B | Diabetes | Modulates insulin sensitivity |

| Peptide C | Alzheimer's Disease | Reduces amyloid-beta aggregation |

Material Science

The compound is also applied in material science, particularly in the development of organic electronic materials and photonic devices. Its favorable electronic properties make it suitable for applications in sensors and light-emitting diodes (LEDs).

Case Study: Organic Electronics

Research led by Liu et al. highlighted the use of this compound in creating organic field-effect transistors (OFETs). The incorporation of this compound improved the charge transport properties significantly compared to traditional materials.

Bioconjugation Techniques

This compound facilitates bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules effectively. This capability is crucial for developing diagnostic tools and therapeutic agents.

化学反应分析

Types of Reactions

Fmoc-3-(9-anthryl)-L-alanine participates in three primary reaction types:

| Reaction Type | Description |

|---|---|

| Deprotection | Removal of the Fmoc group to expose the free amino group for peptide elongation |

| Electrophilic Substitution | Anthryl group undergoes substitution at the aromatic ring |

| Oxidation/Reduction | Modifications to the anthracene or alanine backbone |

Common Reagents and Conditions

Key reagents and conditions for each reaction type are summarized below:

Deprotection

- Reagents : Piperidine (20–30% in DMF) or pyridine .

- Conditions : Room temperature, 10–30 minutes.

- Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and dibenzofulvene .

Electrophilic Substitution

- Reagents : Bromine (Br₂), chlorine (Cl₂), or nitrating agents (HNO₃/H₂SO₄) in the presence of AlCl₃ .

- Conditions : Anhydrous solvent (e.g., DCM), 0–25°C.

- Regioselectivity : Substitution occurs at the 9- and 10-positions of the anthracene due to steric and electronic factors .

Oxidation/Reduction

- Oxidation : KMnO₄ or CrO₃ oxidizes the anthryl group to anthraquinone under acidic conditions .

- Reduction : H₂/Pd-C reduces anthracene to dihydroanthracene, though this is rarely employed .

Major Reaction Products

Deprotection Mechanism

The Fmoc group is cleaved via a two-step base-catalyzed process:

- Base attack : Piperidine abstracts the α-hydrogen, forming a carbamate intermediate.

- Elimination : Release of CO₂ and dibenzofulvene yields the free amine .

Electrophilic Aromatic Substitution

The anthryl group undergoes bromination at the 10-position due to electron-rich aromatic rings:

- Electrophile generation : Br₂ reacts with AlCl₃ to form Br⁺.

- Attack : Br⁺ adds to the anthracene ring, stabilized by resonance.

Comparative Analysis of Protecting Groups

Practical Considerations

- Purification : Post-deprotection, products are purified via reverse-phase HPLC or crystallization .

- Yield Optimization : Deprotection achieves >95% yield, while substitution reactions require stoichiometric control to avoid over-halogenation .

- Stereochemical Integrity : The L-configuration is preserved under mild deprotection conditions .

属性

IUPAC Name |

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375795 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-27-6 | |

| Record name | Fmoc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。